Isoeugenyl acetate

Beschreibung

Isoeugenyl acetate has been reported in Valeriana officinalis with data available.

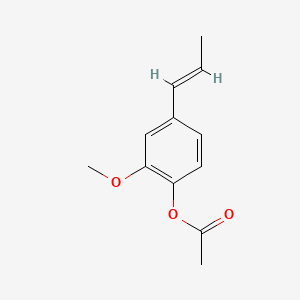

Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-methoxy-4-[(E)-prop-1-enyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4-8H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSBVFZKQJGVEP-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC(=C(C=C1)OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601020590 | |

| Record name | Isoeugenyl acetate, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; spicy, clove-like aroma | |

| Record name | Isoeugenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1271/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, soluble in oil, soluble (in ethanol) | |

| Record name | Isoeugenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1271/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5912-87-8, 93-29-8 | |

| Record name | trans-Isoeugenol acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5912-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-prop-1-enylphenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoeugenyl acetate, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005912878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylisoeugenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methoxy-4-(1-propen-1-yl)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoeugenyl acetate, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-Methoxy-4-prop-1-en-1-ylphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methoxy-4-prop-1-enylphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOEUGENYL ACETATE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XK69TOK59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoeugenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Isoeugenyl Acetate (B1210297): Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of isoeugenyl acetate. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and methodologies.

Chemical Structure

This compound, a phenylpropanoid, is the acetate ester of isoeugenol (B1672232).[1][2][3] It exists as two geometric isomers, the (E)- or trans-isomer and the (Z)- or cis-isomer, which differ in the orientation of the substituents around the carbon-carbon double bond in the propenyl side chain.[2][4][5] The (E)-isomer is generally the more common and stable form.

-

(E)-Isoeugenyl acetate: [2-methoxy-4-[(E)-prop-1-enyl]phenyl] acetate[2]

-

(Z)-Isoeugenyl acetate: [2-methoxy-4-[(Z)-prop-1-enyl]phenyl] acetate[4]

Both isomers share the same molecular formula, C12H14O3, and a molecular weight of approximately 206.24 g/mol .[2][6][7][8][9]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C12H14O3 | [2][6][7][8][9] |

| Molecular Weight | 206.24 g/mol | [2][7][8][9] |

| Appearance | White crystalline powder or colorless crystals | [7][8][9][10] |

| Melting Point | 79-81 °C | [3][4][8][9][11] |

| Boiling Point | 282-283 °C | [3][7][8] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Flash Point | 113.9 ± 16.4 °C | [3] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [3] |

| Refractive Index | 1.539 | [3] |

| LogP | 2.54 | [3] |

| Solubility | Soluble in organic solvents like alcohol, chloroform, ether, and DMSO.[8][9] Limited solubility in water.[8] |

Experimental Protocols

Synthesis of this compound via Acetylation

A common method for the synthesis of this compound is the acetylation of isoeugenol. This can be achieved using various acetylating agents and catalysts.

Methodology: A study by Lestari et al. (2019) describes the acetylation of isoeugenol using acetic anhydride (B1165640) and sodium acetate as a catalyst under sonication.[12]

Protocol:

-

Combine isoeugenol, sodium acetate, and acetic anhydride in a reaction vessel.

-

Subject the mixture to sonication for a specified period (e.g., 60-90 minutes).[12]

-

After the reaction, the mixture is typically worked up by adding water and a weak base (like sodium bicarbonate) to neutralize excess acetic acid and anhydride.

-

The organic layer is then separated, washed with water, and dried over an anhydrous salt (e.g., sodium sulfate).

-

The final product, this compound, can be purified by distillation or recrystallization.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using reverse-phase HPLC.[13]

Protocol:

-

Column: A standard reverse-phase column (e.g., C18).

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[13]

-

Detection: UV detection at an appropriate wavelength.

-

Application: This method is scalable and can be used for purity analysis, isolation of impurities in preparative separation, and pharmacokinetic studies.[13]

Biological Activities and Potential Applications

This compound has demonstrated a range of biological activities, making it a compound of interest for drug development.

-

Anti-inflammatory: It can suppress pro-inflammatory cytokines such as IFN-γ and IL-2, while stimulating the anti-inflammatory cytokine IL-10.[6]

-

Antifungal: It has shown activity against various fungi, including Colletotrichum species and Fusarium oxysporum.[6]

-

Antibacterial: Exhibits broad-spectrum activity against pathogenic bacteria.[6][9]

-

Antioxidant: While it possesses antioxidant properties, its activity is significantly lower than its parent compound, isoeugenol.[1][6]

-

Enzyme Inhibition: It is an effective inhibitor of several metabolic enzymes, including acetylcholinesterase (AChE), α-glycosidase, and α-amylase.[3]

References

- 1. This compound | 93-29-8 | Benchchem [benchchem.com]

- 2. This compound | C12H14O3 | CID 876160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isoeugenol acetate | essential oil | CAS# 93-29-8 | InvivoChem [invivochem.com]

- 4. This compound, (Z)- | C12H14O3 | CID 1715136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 2 [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. Perfumers Apprentice - this compound [shop.perfumersapprentice.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound - CAS-Number 93-29-8 - Order from Chemodex [chemodex.com]

- 10. fraterworks.com [fraterworks.com]

- 11. 乙酸异丁香酚酯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound | SIELC Technologies [sielc.com]

The Enigmatic Presence of Isoeugenyl Acetate in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoeugenyl acetate (B1210297), a phenylpropanoid ester, is a naturally occurring compound valued for its sweet, spicy, and floral aroma, reminiscent of carnation and clove. While widely utilized in the fragrance and flavor industries, its natural occurrence is often in trace amounts within the complex matrices of plant essential oils. This technical guide provides an in-depth exploration of the known natural sources of isoeugenyl acetate, details on its biosynthetic pathway, and comprehensive experimental protocols for its extraction and quantification. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development seeking to understand and harness the properties of this intriguing molecule.

Natural Occurrence and Sources of this compound

This compound has been identified as a constituent of the essential oils of several plant species. However, it is typically a minor component, and its concentration can be influenced by factors such as the geographical origin of the plant, the specific chemotype, and the part of the plant being analyzed. The following table summarizes the confirmed natural sources of this compound. Due to its often low concentration, quantitative data is not always reported in general essential oil profiles and remains largely unavailable in publicly accessible literature.

| Plant Species | Family | Plant Part | Confirmation of Presence | Quantitative Data (if available) |

| Valeriana officinalis L. | Valerianaceae | Roots | Confirmed[1] | Not typically reported as a major or minor constituent in quantitative analyses. |

| Artemisia scoparia Waldst. & Kit. | Asteraceae | Aerial parts | Confirmed[1] | Not specified in available quantitative analyses. |

| Artemisia capillaris Thunb. | Asteraceae | Aerial parts | Confirmed[1] | Not specified in available quantitative analyses. |

| Foeniculum vulgare Mill. | Apiaceae | Fruits (Seeds) | Confirmed[1] | Not specified in available quantitative analyses. |

| Nutmeg (Myristica fragrans) | Myristicaceae | Seed | Reported as an essential oil component[2] | Not specified. |

| Clove (Syzygium aromaticum) | Myrtaceae | Buds, Leaves, Stems | Reported as an essential oil component[2] | Not specified. |

| Cinnamon (Cinnamomum verum) | Lauraceae | Bark | Reported as an essential oil component[2] | Not specified. |

Biosynthesis of this compound

The biosynthesis of this compound begins with the well-established phenylpropanoid pathway, which produces a variety of secondary metabolites in plants. The direct precursor to this compound is isoeugenol (B1672232). The formation of isoeugenol from coniferyl acetate is catalyzed by isoeugenol synthase, an NADPH-dependent reductase[3][4]. The final step in the formation of this compound is the enzymatic acetylation of isoeugenol. This reaction is catalyzed by an acetyl-CoA-dependent acyltransferase, likely belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of enzymes[5].

Biosynthetic pathway of this compound.

Experimental Protocols

Extraction of Essential Oil by Hydrodistillation

This protocol describes a general method for the extraction of essential oils from plant material, which can then be analyzed for the presence and quantity of this compound.

Materials:

-

Fresh or dried plant material (e.g., roots of Valeriana officinalis)

-

Clevenger-type apparatus

-

Heating mantle

-

Distilled water

-

Anhydrous sodium sulfate (B86663)

-

Glass vials for storage

Procedure:

-

Sample Preparation: Weigh a suitable amount of the plant material (e.g., 100 g of dried, ground roots).

-

Hydrodistillation: Place the plant material in a round-bottom flask and add a sufficient volume of distilled water to cover the material completely.

-

Assemble the Clevenger-type apparatus and heat the flask using a heating mantle.

-

Continue the distillation for a recommended period (e.g., 3 hours) to ensure the complete extraction of volatile compounds.

-

Oil Collection: The essential oil will collect in the calibrated tube of the Clevenger apparatus.

-

Drying: Carefully collect the oil and dry it over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the extracted essential oil in a sealed glass vial in a cool, dark place until analysis.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantification of this compound in an essential oil sample. As this compound is often a minor component, a sensitive and well-validated method is crucial.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for essential oil analysis (e.g., HP-5ms, DB-5)

-

Autosampler

Reagents and Standards:

-

High-purity helium as the carrier gas

-

This compound analytical standard

-

Internal standard (e.g., n-alkanes, methyl nonadecanoate)

-

Solvent for dilution (e.g., hexane, ethanol)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in the chosen solvent. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples. Add a fixed concentration of the internal standard to each calibration standard and sample.

-

Sample Preparation: Dilute the extracted essential oil in the solvent to a concentration within the calibration range.

-

GC-MS Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3 °C/minute, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

Injection Volume: 1 µL (split or splitless mode depending on concentration).

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of low-level analytes.

-

-

-

Data Analysis:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with the analytical standard.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

-

Determine the concentration of this compound in the sample by using the calibration curve.

-

General workflow for GC-MS analysis.

Conclusion

This compound is a naturally occurring aromatic compound with a subtle but significant presence in the essential oils of various plants. While its quantification in natural sources proves challenging due to its typically low concentrations, this guide provides a foundational understanding of its origins and the methodologies required for its study. The biosynthetic pathway, originating from the phenylpropanoid pathway and culminating in the acetylation of isoeugenol, offers targets for metabolic engineering to potentially enhance its production. The detailed experimental protocols for extraction and GC-MS analysis provide a framework for researchers to accurately identify and quantify this compound, paving the way for further investigation into its biological activities and potential applications in the pharmaceutical and other industries. Further research focusing on targeted analytical methods is necessary to fully elucidate the quantitative distribution of this compound across the plant kingdom.

References

- 1. mdpi.com [mdpi.com]

- 2. Isoeugenol acetate | essential oil | CAS# 93-29-8 | InvivoChem [invivochem.com]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of a sweet basil acyltransferase involved in eugenol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Isoeugenyl acetate IUPAC name and synonyms

An In-depth Technical Guide to Isoeugenyl Acetate (B1210297)

This technical guide provides a comprehensive overview of isoeugenyl acetate, a compound of significant interest to researchers, scientists, and drug development professionals. It details the chemical identity, physicochemical properties, a representative synthesis protocol, and a key biological activation pathway of this molecule.

Chemical Identity

IUPAC Name: [2-methoxy-4-[(E)-prop-1-enyl]phenyl] acetate.[1]

It is important to note that this compound can exist as both (E) and (Z) stereoisomers, with the (E) isomer being the more common form.

Synonyms:

-

Isoeugenol (B1672232) acetate[1][2]

-

(E)-Isoeugenyl acetate

-

trans-Isoeugenol acetate[1]

-

2-Methoxy-4-(prop-1-en-1-yl)phenyl acetate[1]

-

Acetic acid 2-methoxy-4-[(E)-prop-1-en-1-yl]phenyl ester[4]

-

4-Acetoxy-3-methoxy-1-propenylbenzene[1]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, facilitating easy comparison and reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄O₃ | [4][5][7][8] |

| Molecular Weight | ~206.24 g/mol | [4][5][7][8] |

| Appearance | White crystals or powder | [4][6][7][8] |

| Melting Point | 79-81 °C | [6][7] |

| Boiling Point | 282-283 °C | [7][8] |

| Solubility | Soluble in DMSO, alcohol, chloroform, and ether. Limited solubility in water. | [6][7] |

| Purity (typical) | ≥97% (GC) | [6] |

Experimental Protocols

This section provides a detailed methodology for a key experiment involving this compound.

Synthesis of this compound via Sonochemistry

This protocol describes the acetylation of isoeugenol to produce this compound using a green chemistry approach with sonication.[9]

Materials:

-

Isoeugenol (20 mmol)

-

Acetic anhydride (B1165640) (40 mmol, ~4 mL)

-

Sodium acetate (6 mmol, ~0.50 g)

-

Deionized water

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Sonicator bath

-

Standard laboratory glassware (beakers, separatory funnel, round-bottom flask)

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, combine isoeugenol (20 mmol), acetic anhydride (40 mmol), and sodium acetate (6 mmol).

-

Place the reaction vessel in a sonicator bath and sonicate the mixture for a specified duration (e.g., 20, 40, or 60 minutes) to facilitate the reaction.[9]

-

After sonication, add deionized water to the reaction mixture and stir for an additional 15 minutes to quench any unreacted acetic anhydride.

-

Transfer the mixture to a separatory funnel and extract the product twice with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by crystallization if necessary.

-

Analyze the final product using techniques such as IR and GC-MS to confirm its identity and purity.

Logical Relationships and Signaling Pathways

While the direct effects of this compound on specific signaling pathways are not extensively documented, its biological activity is often linked to its hydrolysis product, isoeugenol.[2][10] The following diagram illustrates this key relationship, which is crucial for understanding its role as a potential skin sensitizer.

Caption: Hydrolysis and Bioactivation of this compound.

References

- 1. This compound, (Z)- | C12H14O3 | CID 1715136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ScenTree - this compound (CAS N° 93-29-8 ; 5912-87-8) [scentree.co]

- 5. This compound | C12H14O3 | CID 876160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - CAS-Number 93-29-8 - Order from Chemodex [chemodex.com]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Characteristics of Isoeugenyl Acetate (B1210297)

Introduction

Isoeugenyl acetate is a phenylpropanoid and the acetate ester of trans-isoeugenol.[1][2] It is utilized as a fragrance ingredient in perfumes and other scented products and also serves as a versatile building block in chemical synthesis, exhibiting antibacterial and antifungal properties.[3] This document provides a comprehensive overview of its physical and chemical properties, spectroscopic data, synthesis, and analytical methodologies.

Chemical Identity and Physical Properties

This compound is a white crystalline solid at room temperature.[4][5] It is characterized by its solubility in organic solvents such as alcohol, chloroform, ether, and DMSO, while having limited solubility in water.[3][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄O₃ | [1][6][7] |

| Molecular Weight | 206.24 g/mol | [1][6][7][8] |

| Appearance | White crystalline powder/crystals | [4][5][7][9] |

| Melting Point | 79-81 °C | [3][5][8][9][10] |

| Boiling Point | 282-283 °C (at 760 mm Hg) | [5] |

| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup | [11] |

| Solubility | Soluble in DMSO and other organic solvents. Limited solubility in water. | [3][5] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | [2-methoxy-4-[(E)-prop-1-enyl]phenyl] acetate | [1] |

| CAS Number | 93-29-8; 5912-87-8 | [1][4][7] |

| EC Number | 202-236-1 | [10] |

| FEMA Number | 2470 | [4][7] |

| InChI Key | IUSBVFZKQJGVEP-SNAWJCMRSA-N | [1][3][10] |

| SMILES String | COc1cc(\C=C\C)ccc1OC(C)=O | [10] |

| Synonyms | Acetylisoeugenol, Isoeugenol (B1672232) acetate, (E)-isoeugenyl acetate | [1] |

Synthesis of this compound

This compound is synthetically derived from the acetylation of isoeugenol, which can be obtained from the isomerization of eugenol.[4] The acetylation of the phenolic hydroxyl group can be achieved through various methods, including conventional stirring/reflux and sonochemistry.[12]

Experimental Protocols for Synthesis

Protocol 1: Conventional Acetylation [12]

This method involves the reaction of isoeugenol with acetic anhydride (B1165640).

-

Combine isoeugenol (20 mmol) with sodium acetate (6 mmol, 0.50 g) as a catalyst.

-

Add acetic anhydride (40 mmol, 4 mL) to the mixture.

-

The reaction can be carried out with stirring at room temperature or with reflux to increase the reaction rate.

-

Upon completion, water is added to the mixture to quench the excess acetic anhydride.

-

The product is then extracted using an organic solvent, such as diethyl ether.

-

The organic layer is washed with a saturated sodium bicarbonate solution and then with water.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield this compound.

Protocol 2: Sonochemistry-Assisted Acetylation [12]

This method utilizes ultrasonic waves to enhance the reaction rate, often leading to shorter reaction times and higher yields under milder conditions.

-

In a suitable vessel, mix isoeugenol (20 mmol, 3.30 g), sodium acetate (6 mmol, 0.50 g), and acetic anhydride (40 mmol, 4 mL).

-

Place the reaction vessel in an ultrasonic bath.

-

Sonicate the mixture for a specified period (e.g., 20, 40, or 60 minutes) to drive the reaction.

-

After sonication, add water to the mixture and stir for approximately 15 minutes.

-

Extract the product with an organic solvent, wash, and dry as described in the conventional method.

-

Analyze the resulting residue using IR and GC-MS to confirm the product identity and purity.

Caption: Synthesis workflow from Eugenol to this compound.

Spectroscopic and Chromatographic Analysis

The structural elucidation and purity assessment of this compound are commonly performed using spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy : The proton NMR spectrum gives insights into the types of protons and their neighboring environments. Key expected signals include those for the methyl protons of the acetate group, the methoxy (B1213986) group protons, the protons of the propenyl chain, and the aromatic protons.[13][14]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of distinct carbon environments in the molecule.[1][14]

Experimental Protocol: NMR Spectroscopy [14]

-

Prepare a sample by dissolving this compound in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or DMSO-d₆.

-

Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[12]

-

Key IR Absorptions : The IR spectrum of this compound is expected to show characteristic absorption bands for the ester carbonyl (C=O) group (typically in the 1750-1735 cm⁻¹ region for a saturated aliphatic ester), C-O stretching (in the 1300-1000 cm⁻¹ region), and vibrations associated with the aromatic ring and the alkene C=C bond.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.[1]

-

GC-MS Analysis : Gas Chromatography-Mass Spectrometry is a common technique for analyzing this compound. The mass spectrum typically shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions.[1]

Chromatographic Methods

Chromatographic techniques are essential for the separation and quantification of this compound.

Protocol: Reverse Phase HPLC Analysis [16]

-

Column : A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase : A mixture of acetonitrile (B52724) (MeCN) and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) is used as the mobile phase.

-

Detection : UV detection is suitable due to the presence of the aromatic ring.

-

Application : This method is scalable and can be used for purity assessment and preparative separation for isolating impurities.

Caption: Workflow for spectroscopic analysis of chemical compounds.

Safety and Handling

This compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[5][6][17]

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Code | Description | Reference(s) |

| Skin Irritation | H315 | Causes skin irritation. | [5][6][17][18] |

| Eye Irritation | H319 | Causes serious eye irritation. | [5][6][17][18] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | [5][6][17] |

| Acute Oral Toxicity | H303 | May be harmful if swallowed. | [18] |

Handling and Storage Recommendations:

-

Handling : Handle in a well-ventilated area.[6][17] Avoid breathing dust, vapors, mist, or gas.[17] Avoid contact with skin and eyes.[6][17] Use personal protective equipment (PPE), including gloves and eye protection.[11][17]

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container.[5][6] Protect from light and moisture.[3] The compound is stable for at least two years when stored at +4°C.[3]

-

First Aid : In case of inhalation, move the person to fresh air.[6][17] For skin contact, wash off with soap and plenty of water.[6][17] For eye contact, rinse cautiously with water for several minutes.[6][17] If swallowed, rinse the mouth with water and consult a physician.[6][17]

References

- 1. This compound | C12H14O3 | CID 876160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 93-29-8 | Benchchem [benchchem.com]

- 3. This compound - CAS-Number 93-29-8 - Order from Chemodex [chemodex.com]

- 4. ScenTree - this compound (CAS N° 93-29-8 ; 5912-87-8) [scentree.co]

- 5. nbinno.com [nbinno.com]

- 6. hpc-standards.us [hpc-standards.us]

- 7. This compound [ventos.com]

- 8. This compound, (Z)- | C12H14O3 | CID 1715136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 93-29-8 [thegoodscentscompany.com]

- 10. This compound analytical standard 93-29-8 [sigmaaldrich.com]

- 11. vigon.com [vigon.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. rsc.org [rsc.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. This compound | SIELC Technologies [sielc.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

Isoeugenyl acetate solubility in different solvents

An In-depth Technical Guide to the Solubility of Isoeugenyl Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isoeugenyl acetate in various solvents. The information is intended to assist researchers, scientists, and professionals in drug development in formulating and applying this compound effectively.

Introduction to this compound

This compound is a phenylpropanoid, the acetate ester of trans-isoeugenol. It is a white crystalline solid with a mild, sweet, and spicy floral aroma, reminiscent of carnation and clove. Due to its sensory characteristics and stability, it finds applications in the fragrance, flavor, and cosmetic industries. A thorough understanding of its solubility is critical for its effective use in various formulations.

Quantitative Solubility of this compound

The solubility of this compound has been determined in a range of solvents. The following table summarizes the available quantitative data.

| Solvent | Temperature | Solubility |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL[1] |

| 95% Ethanol | Not Specified | 1 g in 27 mL (approx. 3.7 g/100 mL)[2] |

| Water | 20 °C | 40 mg/L |

Qualitative Solubility of this compound

In addition to the quantitative data, this compound has been qualitatively described as soluble or insoluble in several other common solvents.

| Solvent | Solubility |

| Chloroform | Soluble[3] |

| Ether | Soluble[3] |

| Fixed Oils | Soluble[4][5] |

| Propylene Glycol | Soluble[5] |

| Glycerol | Insoluble[5] |

Experimental Protocol for Solubility Determination: Saturation Shake-Flask Method

The saturation shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a solid compound in a solvent.[6][7] This protocol is adapted for the determination of this compound solubility.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

-

Volumetric flasks and pipettes

Procedure

-

Preparation of the Solvent: Ensure the solvent is of high purity and degassed if necessary to avoid bubble formation.

-

Addition of Solute: Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly seal the vials and place them in a constant temperature orbital shaker or water bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The optimal equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient period to allow the excess solid to sediment. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.

-

Quantification: Dilute the filtered, saturated solution to a concentration within the linear range of the analytical method. Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The results are typically expressed in units such as g/100 mL, mg/mL, or molarity (M).

Factors Influencing Solubility

The solubility of a compound like this compound is influenced by several factors. The following diagram illustrates these key relationships.

References

Spectroscopic Characterization of Isoeugenyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isoeugenyl acetate (B1210297) (IUPAC name: 2-methoxy-4-(prop-1-en-1-yl)phenyl acetate), a key compound in flavor, fragrance, and pharmaceutical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural elucidation of isoeugenyl acetate is corroborated by a combination of spectroscopic techniques. The data presented in the following tables have been compiled from various sources to provide a consolidated reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.36 | d | 1.3 | 2H | Aromatic C-H |

| 7.27 | s | 2H | Aromatic C-H | |

| 7.17 | dd | 1.3, 8.2 | 2H | Aromatic C-H |

| 7.08 | d | 8.2 | 2H | Aromatic C-H |

| 3.85 | s | 6H | -OCH₃ | |

| 2.26 | s | 6H | -COCH₃ |

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 169.0 | C=O (acetate) |

| 151.5 | Aromatic C-O |

| 139.3 | Aromatic C |

| 136.5 | Aromatic C |

| 128.6 | Aromatic C-H |

| 123.4 | C=C (propenyl) |

| 119.5 | Aromatic C-H |

| 110.7 | Aromatic C-H |

| 56.2 | -OCH₃ |

| 20.8 | -COCH₃ |

Solvent: DMSO-d₆, Instrument Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3050-3000 | Medium | Aromatic C-H | Stretching |

| ~2950-2850 | Medium | Aliphatic C-H | Stretching |

| ~1760 | Strong | Ester C=O | Stretching |

| ~1650 | Medium | Alkene C=C | Stretching |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C | Stretching |

| ~1200 | Strong | Ester C-O | Stretching |

| ~1030 | Strong | Aryl ether C-O | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry (GC-MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 206 | ~50 | [M]⁺ (Molecular Ion) |

| 164 | 100 | [M - CH₂CO]⁺ |

| 149 | ~25 | [M - CH₂CO - CH₃]⁺ |

| 133 | ~15 | |

| 121 | ~10 | |

| 91 | ~15 | |

| 43 | ~30 | [CH₃CO]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Instrumentation:

-

400 MHz NMR Spectrometer (e.g., Bruker Avance III HD)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Add a small amount of TMS to the solution to serve as an internal reference (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., 'zg30').

-

Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 1 second.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Set the number of scans to a higher value (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the relaxation delay (d1) to 2 seconds or more to ensure quantitative data for all carbon types.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FID to obtain the spectrum.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Pick the peaks in both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.

Instrumentation:

-

FTIR Spectrometer with an ATR accessory (e.g., Pike MIRacle ATR)

-

Diamond or Germanium crystal

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

-

-

Sample Analysis:

-

Place a small amount of solid this compound or a drop of the neat liquid onto the center of the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

-

Capillary column (e.g., HP-5MS)

-

Helium as the carrier gas

-

Electron Ionization (EI) source

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

-

GC-MS System Setup:

-

Set the injector temperature to 250 °C.

-

Set the GC oven temperature program. A typical program might be:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 250 °C at a rate of 10 °C/min.

-

Hold at 250 °C for 5 minutes.

-

-

Set the carrier gas (Helium) flow rate (e.g., 1 mL/min).

-

Set the MS transfer line temperature to 280 °C.

-

Set the ion source temperature to 230 °C.

-

Set the electron energy to 70 eV for EI.

-

Set the mass scan range (e.g., m/z 40-400).

-

-

Sample Injection and Analysis:

-

Inject 1 µL of the prepared sample solution into the GC inlet.

-

The sample will be vaporized and separated on the GC column.

-

As the this compound elutes from the column, it will enter the MS ion source, be ionized, and then fragmented.

-

The mass analyzer will separate the ions based on their mass-to-charge ratio, and the detector will record their abundance.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak ([M]⁺) and the major fragment ions.

-

The fragmentation pattern can be analyzed to confirm the structure of the molecule.

-

Spectroscopic Analysis Workflow

The logical relationship between these spectroscopic techniques in the characterization of a compound like this compound can be visualized as a workflow.

Caption: Workflow for the spectroscopic characterization of this compound.

The Discovery and Historical Background of Isoeugenyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoeugenyl acetate (B1210297), a key aroma chemical with a characteristic sweet, spicy, and floral-balsamic odor, has a history deeply rooted in the development of synthetic fragrance chemistry. Its discovery and application are intrinsically linked to the exploration of eugenol (B1671780) and its isomer, isoeugenol (B1672232), during the late 19th and early 20th centuries. This technical guide provides an in-depth exploration of the historical context, discovery, and evolving synthesis methodologies of isoeugenyl acetate. It includes a compilation of its physicochemical properties, detailed experimental protocols for its synthesis, and a discussion of its primary applications, particularly in the fragrance and flavor industries.

Historical Context: The Rise of Synthetic Aroma Chemicals

The late 19th century marked a revolutionary period in organic chemistry, with the advent of synthetic molecules that could mimic or enhance natural scents. This era was driven by the desire to create novel fragrances and to find cost-effective alternatives to expensive and often scarce natural materials. The synthesis of coumarin (B35378) in 1868 by William Henry Perkin is widely considered a foundational moment in the modern fragrance industry[1]. This was followed by the synthesis and commercial production of other significant aroma chemicals, such as vanillin, which was first synthesized from eugenol in the late 19th century[2][3].

The exploration of essential oil components was a primary focus for chemists of this period. Eugenol, the main constituent of clove oil, was a readily available and versatile starting material[4]. Its chemical manipulation led to the discovery of several important derivatives, including isoeugenol.

The Precursor: Isoeugenol

The journey to this compound begins with its precursor, isoeugenol. Isoeugenol, a phenylpropanoid, is a structural isomer of eugenol and occurs naturally in various essential oils, including ylang-ylang[5][6]. However, its production for the fragrance and flavor industry has historically relied on the chemical isomerization of eugenol.

The first reported synthesis of isoeugenol from eugenol was in 1891 by two German research groups[5]. This process typically involves the alkali-catalyzed migration of the double bond in the side chain of eugenol. This discovery was significant as isoeugenol possessed a more floral and carnation-like scent compared to the clov-like aroma of eugenol, making it a valuable ingredient in its own right. Furthermore, isoeugenol became a crucial intermediate in the industrial synthesis of vanillin[2][5].

Discovery and First Synthesis of this compound

While a precise date for the "discovery" of this compound is not well-documented, its synthesis would have logically followed the isolation and synthesis of isoeugenol in 1891. The acetylation of phenols was a known chemical transformation at the time. It is highly probable that chemists working with isoeugenol in the late 19th or early 20th century would have prepared its acetate ester as part of a systematic investigation of its derivatives to modify its olfactory properties.

The acetylation of the hydroxyl group of isoeugenol yields this compound, a compound with a softer, sweeter, and more persistent fragrance than isoeugenol itself. This modification reduces the phenolic harshness and introduces fruity and balsamic nuances, making it a more versatile component in fragrance compositions.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in various formulations. The following tables summarize key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₃ | [7] |

| Molecular Weight | 206.24 g/mol | [7] |

| Appearance | White crystalline powder | [8][9] |

| Melting Point | 79.00 to 81.00 °C | [8][10] |

| Boiling Point | 282.00 to 283.00 °C at 760.00 mm Hg | [8][11] |

| Vapor Pressure | 0.003000 mmHg @ 25.00 °C (estimated) | [8] |

| Flash Point | > 148.89 °C (Closed Cup) | [8] |

| logP (o/w) | 3.043 (estimated) | [8] |

| Solubility | Soluble in alcohol, fixed oils, DMSO; Insoluble in water | [8][10] |

| Spectroscopic Data | Value | Reference |

| Kovats Retention Index | Standard non-polar: 1534.4; Standard polar: 2395 | [7] |

Experimental Protocols for Synthesis

The synthesis of this compound involves the acetylation of isoeugenol. Over the years, various methods have been employed, from classical esterification techniques to more modern, environmentally friendly approaches.

Historical Synthesis Methodology: Acetylation using Acetic Anhydride (B1165640)

A common historical method for the acetylation of phenols involved the use of acetic anhydride with a basic or acidic catalyst.

Reaction:

Materials:

-

Isoeugenol

-

Acetic anhydride

-

Catalyst (e.g., anhydrous sodium acetate, a few drops of concentrated sulfuric acid, or phosphorus pentoxide)[12]

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve isoeugenol in a suitable solvent (or use neat if liquid).

-

Cool the flask in an ice bath.

-

Slowly add a stoichiometric excess of acetic anhydride.

-

Add the catalyst (e.g., a small amount of anhydrous sodium acetate).

-

Allow the mixture to stir at room temperature or gently heat under reflux for a specified period, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and slowly pour it into a beaker of cold water or ice to hydrolyze the excess acetic anhydride.

-

Extract the product with an organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or distillation.

Modern Synthesis Methodology: Solid Acid Catalysis

More recent methods focus on the use of reusable and environmentally benign solid acid catalysts.

Materials:

-

Isoeugenol

-

Acetic anhydride

-

Solid acid catalyst (e.g., TiO₂/SO₄²⁻, expansive graphite, or montmorillonite (B579905) K-10)[13]

-

Organic solvent (e.g., dichloromethane (B109758) or cyclohexane)

Procedure:

-

In a flask, combine isoeugenol, acetic anhydride, and the solid acid catalyst in a suitable solvent.

-

Stir the mixture at room temperature or under reflux. The reaction time will vary depending on the catalyst and temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the solid catalyst from the reaction mixture. The catalyst can often be washed, dried, and reused.

-

Wash the filtrate with a 5% sodium bicarbonate solution and then with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Evaporate the solvent to obtain the this compound product.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the key relationships and workflows described in this guide.

References

- 1. getpresso.com [getpresso.com]

- 2. Eugenol—From the Remote Maluku Islands to the International Market Place: A Review of a Remarkable and Versatile Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Edgar de Laire: A Pioneer of the Synthetic Perfume Revolution — Scentspiracy [scentspiracy.com]

- 4. Eugenol - Wikipedia [en.wikipedia.org]

- 5. acs.org [acs.org]

- 6. Isoeugenol - Wikipedia [en.wikipedia.org]

- 7. This compound | C12H14O3 | CID 876160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 93-29-8 [perflavory.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound - CAS-Number 93-29-8 - Order from Chemodex [chemodex.com]

- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 12. ias.ac.in [ias.ac.in]

- 13. scispace.com [scispace.com]

Potential Research Areas for Isoeugenyl Acetate: A Technical Guide for Drug Development Professionals

Abstract

Isoeugenyl acetate (B1210297), a phenylpropanoid naturally present in various essential oils, is garnering increasing interest within the scientific community for its diverse bioactive properties. As a derivative of isoeugenol (B1672232), this compound exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and potential anticancer effects. This technical guide provides an in-depth overview of the current understanding of isoeugenyl acetate, focusing on promising avenues for future research and development. We present a summary of quantitative data, detailed experimental protocols for key biological assays, and proposed signaling pathways to facilitate further investigation by researchers, scientists, and drug development professionals. The information compiled herein aims to serve as a foundational resource for unlocking the full therapeutic potential of this compound.

Introduction

This compound (2-methoxy-4-(1-propenyl)phenyl acetate) is a chemical compound that is structurally related to eugenol (B1671780) and isoeugenol, which are well-known for their medicinal properties.[1][2] The acetylation of the hydroxyl group in isoeugenol to form this compound alters its physicochemical properties, which may, in turn, influence its biological activity and present unique opportunities for therapeutic applications.[2] This document outlines key research areas for this compound, supported by available data and detailed methodologies to encourage and guide further scientific exploration.

Biological Activities and Potential Therapeutic Areas

This compound has demonstrated a spectrum of biological activities that suggest its potential application in various therapeutic fields. The primary areas of interest include its anti-inflammatory, antioxidant, antimicrobial, and emerging anticancer and ferroptosis-inhibiting properties.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. This compound has been shown to possess anti-inflammatory properties, primarily through the modulation of inflammatory signaling pathways.[1] Research suggests that, similar to its parent compound isoeugenol, it may inhibit the production of pro-inflammatory cytokines.[1]

Potential Research Directions:

-

Investigate the efficacy of this compound in various in vivo models of inflammatory diseases (e.g., arthritis, inflammatory bowel disease).

-

Elucidate the precise molecular targets of this compound within inflammatory cascades.

-

Explore the potential for topical formulations of this compound for inflammatory skin conditions.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases. While the esterification of the phenolic hydroxyl group in isoeugenol to form this compound generally leads to a reduction in direct radical scavenging activity compared to its parent compound, it still exhibits antioxidant effects.[2]

Quantitative Data Summary: Antioxidant Activity

| Compound | Assay | IC50 Value (µg/mL) | Reference |

| This compound | DPPH | > 100 | [2] |

| Eugenol | DPPH | 4.38 | [2] |

| Isoeugenol | DPPH | 50.7 | [2] |

Potential Research Directions:

-

Evaluate the in vivo antioxidant effects of this compound and its impact on endogenous antioxidant enzyme systems.

-

Investigate its protective effects against oxidative damage in models of neurodegenerative diseases and cardiovascular conditions.

-

Explore its utility as a stabilizing agent in pharmaceutical and cosmetic formulations prone to oxidation.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. This compound has demonstrated both antibacterial and antifungal properties, making it a candidate for further investigation in this domain.[3]

Potential Research Directions:

-

Screen this compound against a broad panel of clinically relevant, drug-resistant bacteria and fungi to determine its spectrum of activity.

-

Investigate its mechanism of antimicrobial action, such as disruption of cell membranes or inhibition of essential enzymes.

-

Explore its potential as a preservative in pharmaceutical and personal care products.[4]

Anticancer Activity

Preliminary evidence suggests that this compound may possess anticancer properties.[5] This is an emerging area of research with significant therapeutic implications.

Potential Research Directions:

-

Evaluate the cytotoxic effects of this compound against a diverse range of cancer cell lines to identify potential targets.

-

Investigate its ability to induce apoptosis, inhibit cell proliferation, and prevent metastasis in preclinical cancer models.

-

Explore potential synergistic effects when used in combination with existing chemotherapeutic agents.

Ferroptosis Inhibition

A novel and exciting area of research is the potential for this compound to act as an inhibitor of ferroptosis, an iron-dependent form of programmed cell death.[1] Inhibition of ferroptosis has therapeutic potential in conditions characterized by excessive cell death, such as neurodegenerative diseases and ischemia-reperfusion injury.

Potential Research Directions:

-

Elucidate the specific mechanism by which this compound inhibits ferroptosis.

-

Investigate its protective effects in in vitro and in vivo models of diseases where ferroptosis is implicated.

-

Synthesize and screen derivatives of this compound to optimize its ferroptosis-inhibiting activity.

Experimental Protocols

To facilitate further research, detailed protocols for key in vitro assays are provided below.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of this compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

This compound

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of test samples: Prepare a stock solution of this compound in methanol and perform serial dilutions to obtain a range of concentrations. Prepare a similar dilution series for ascorbic acid.

-

Assay:

-

Add 100 µL of each sample dilution to the wells of a 96-well plate in triplicate.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

-

For the negative control, add 200 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.

Antimicrobial Susceptibility: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal strains

-

This compound

-

Standard antibiotic/antifungal (positive control)

-

96-well microplate

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of inoculum: Culture the microbial strain overnight and adjust the turbidity to a 0.5 McFarland standard.

-

Preparation of test compound: Prepare a stock solution of this compound and perform two-fold serial dilutions in the appropriate broth in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a positive control (broth with inoculum and standard antimicrobial), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Proposed Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, inferences can be drawn from its structural similarity to isoeugenol and eugenol.

Anti-inflammatory Signaling

It is proposed that this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

Caption: Proposed anti-inflammatory mechanism of this compound.

Apoptosis Induction in Cancer Cells

The potential anticancer activity of this compound may be mediated through the induction of apoptosis. This could involve the activation of caspase cascades and the modulation of Bcl-2 family proteins, leading to programmed cell death.

Caption: Proposed apoptotic pathway induced by this compound.

Experimental Workflow for In Vitro Biological Activity Screening

A generalized workflow for the initial screening of this compound for its biological activities is presented below.

Caption: General workflow for screening this compound's bioactivity.

Conclusion and Future Perspectives

This compound is a promising natural compound with a wide range of potential therapeutic applications. The research areas outlined in this guide, from its anti-inflammatory and antioxidant properties to its emerging roles in cancer therapy and ferroptosis inhibition, represent fertile ground for further investigation. The provided experimental protocols and proposed signaling pathways offer a starting point for researchers to delve deeper into the mechanisms of action of this compound. Future studies should focus on obtaining more robust quantitative data, validating the proposed mechanisms through rigorous experimentation, and advancing the most promising findings into preclinical and eventually clinical development. The exploration of this compound and its derivatives could lead to the development of novel and effective therapies for a variety of human diseases.

References

Isoeugenyl Acetate: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isoeugenyl acetate (B1210297), a phenylpropanoid ester derived from isoeugenol (B1672232), is a naturally occurring compound found in various essential oils. With a structure characterized by a substituted benzene (B151609) ring, it has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth exploration of the biological activity screening of isoeugenyl acetate, summarizing key findings, detailing experimental protocols, and visualizing implicated signaling pathways to support further research and drug development endeavors.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties, exhibiting efficacy against a range of bacterial and fungal pathogens.[1][2]

Antibacterial Activity

While direct comparative data is limited, indirect comparisons with its parent compound, isoeugenol, suggest that this compound possesses antibacterial properties.[2] Further research is required to establish a comprehensive profile of its antibacterial spectrum and potency.

Antifungal Activity

Studies have indicated that this compound is active against various fungal species.[3] It has shown good antifungal activities against Rhizoctonia solani and Fusarium oxysporum.[3] In studies on apple pathogens, both this compound and its precursor, isoeugenol, demonstrated antifungal effects.[2] Notably, this compound was found to be more active than isoeugenol against certain fungi.[2]

Quantitative Data: Antimicrobial Activity of Isoeugenol (Parent Compound)

| Microorganism | MIC (μg/mL) | Reference |

| Candida albicans | 128 - 256 | [4] |

| Fluconazole-resistant C. albicans | 170 | [4] |

| Candida spp. (resistant and sensitive to fluconazole) | 100 - 250 | [4] |

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects, primarily through the modulation of cytokine production.[2]

Mechanism of Action: The anti-inflammatory properties of this compound are believed to be mediated through the inhibition of pro-inflammatory signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a key target.[2][5] Studies on the parent compound, isoeugenol, have shown that it can inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[5] This, in turn, suppresses the expression of pro-inflammatory genes.

Quantitative Data: Anti-inflammatory Activity

| Activity | Observation | Comparison |

| Cytokine Production | Suppresses pro-inflammatory cytokines (IFN-γ, IL-2) and stimulates the anti-inflammatory cytokine (IL-10).[2] | Both this compound and eugenyl acetate exhibit similar maximal activity in inhibiting IFN-γ and IL-2 production and stimulating IL-10 secretion.[6] |

Antioxidant Activity

This compound possesses antioxidant properties, contributing to its potential therapeutic applications.[7]

Mechanism of Action: The antioxidant activity of phenylpropanoids like this compound is often attributed to their ability to scavenge free radicals.

Quantitative Data: Antioxidant and Enzyme Inhibitory Activity

| Assay/Enzyme | IC50 |

| α-glycosidase | 19.25 nM[7] |

| Acetylcholinesterase (AChE) | 77 nM[7] |

| α-amylase | 411.5 nM[7] |

Anticancer and Ferroptosis Inhibitory Activity

Emerging research suggests that this compound may possess anticancer properties and can act as a ferroptosis inhibitor.[7][8] Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation.

Mechanism of Action: this compound has been shown to inhibit cell death and alleviate the accumulation of reactive oxygen species (ROS) and lipid peroxidation in HT-1080 cells stimulated by ferroptosis inducers like RSL3 or IKE.[8] This suggests that this compound may protect cells from ferroptotic damage. The potential anticancer activity is thought to be linked to the modulation of signaling pathways like the p53 pathway, as observed with the parent compound eugenol (B1671780).[2]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a standardized concentration.

-

Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: A standardized inoculum of the microorganism is added to each well.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[2]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Anti-inflammatory Activity Assay (Cytokine Measurement)

This assay measures the effect of a compound on the production of inflammatory cytokines by immune cells.

-

Cell Culture: A suitable cell line, such as murine macrophages (e.g., RAW 264.7), is cultured in an appropriate medium.

-

Treatment: The cells are treated with varying concentrations of this compound.

-

Stimulation: An inflammatory response is induced by adding a stimulating agent like lipopolysaccharide (LPS).

-

Incubation: The cells are incubated for a specific period to allow for cytokine production.

-

Cytokine Measurement: The concentration of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) in the cell culture supernatant is measured using methods like ELISA (Enzyme-Linked Immunosorbent Assay).[9]

Antioxidant Activity Assay (DPPH Radical Scavenging)